molecular formula C15H18F3N3 B3127890 2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanenitrile CAS No. 338754-04-4

2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanenitrile

Cat. No. B3127890
CAS RN: 338754-04-4
M. Wt: 297.32 g/mol
InChI Key: ZAWZNTLFJNWIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanenitrile” is a chemical compound with the molecular formula C15H18F3N3 . It has a molecular weight of 297.32 . This compound has potential applications in scientific research, ranging from drug discovery to material synthesis.


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as 2-methyl-3-trifluoromethyl phenylamine have been synthesized using methods involving aminolysis reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring attached to a trifluoromethyl phenyl group and a propanenitrile group .

Mechanism of Action

Target of Action

, which plays a crucial role in neuronal signaling and is linked to various neurodegenerative disorders .

Result of Action

If it does interact with the NMDA receptor, it could potentially influence neuronal signaling and contribute to the progression or mitigation of neurodegenerative disorders .

Advantages and Limitations for Lab Experiments

One advantage of using TFP in lab experiments is its high potency and selectivity for the 5-HT7 receptor. This allows researchers to specifically target this receptor and study its function in various physiological processes. However, one limitation of using TFP is that it has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on TFP. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders, including depression, anxiety, and sleep disorders. Another area of interest is its use as a tool to study the function of the 5-HT7 receptor in various physiological processes. Finally, there is interest in developing new compounds that are based on the structure of TFP and have improved pharmacological properties.

Scientific Research Applications

TFP has been widely used as a pharmacological tool to study the function of certain receptors in the brain. It is a potent and selective antagonist of the 5-HT7 receptor, which is involved in regulating various physiological processes, including sleep, mood, and cognition. TFP has also been shown to have affinity for other receptors, including the α2A-adrenergic receptor and the 5-HT1A receptor.

properties

IUPAC Name

2-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3/c1-14(2,11-19)21-8-6-20(7-9-21)13-5-3-4-12(10-13)15(16,17)18/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWZNTLFJNWIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanenitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanenitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanenitrile
Reactant of Route 4
2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanenitrile
Reactant of Route 5
Reactant of Route 5
2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanenitrile
Reactant of Route 6
Reactant of Route 6
2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.